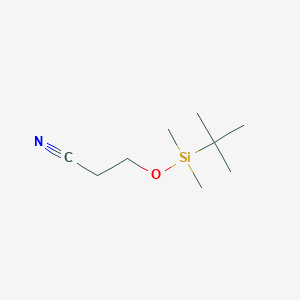

3-((tert-Butyldimethylsilyl)oxy)propanenitrile

Description

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFLEIQXDNEAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a typical procedure, 3-hydroxypropanenitrile is dissolved in anhydrous dichloromethane (CH₂Cl₂) under inert atmosphere. Imidazole (1.2–2.0 equivalents) is added as a base to scavenge the hydrochloric acid generated during the reaction. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 1–5 mol%) may enhance reaction efficiency by activating the silyl chloride. TBSCl (1.1 equivalents) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. Completion is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup involves quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with CH₂Cl₂. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel column chromatography using hexane/ethyl acetate gradients yields the desired product as a colorless liquid. While explicit yield data for this specific reaction are unavailable in the provided sources, analogous silylation reactions under similar conditions report yields exceeding 90%.

Dehydration of 3-((tert-Butyldimethylsilyl)oxy)propanamide

An alternative route involves the dehydration of 3-((tert-butyldimethylsilyl)oxy)propanamide to the corresponding nitrile. This method is advantageous when the amide precursor is readily accessible or when silylation of the hydroxyl group precedes nitrile formation.

Synthesis of the Amide Precursor

The amide intermediate is synthesized by silylating 3-hydroxypropanamide using TBSCl under conditions analogous to Method 1. For example, 3-hydroxypropanamide is treated with TBSCl (1.1 equivalents), imidazole (2.0 equivalents), and DMAP (1 mol%) in CH₂Cl₂ at room temperature for 48 hours. The silylated amide is isolated via column chromatography, typically in high yields (e.g., 94% for structurally related compounds).

Dehydration to Nitrile

The dehydration step employs para-toluenesulfonyl chloride (TsCl) and pyridine in CH₂Cl₂. TsCl activates the amide oxygen, facilitating the elimination of water and forming the nitrile. In a representative procedure, the silylated amide (1.0 equivalent) is dissolved in CH₂Cl₂, and TsCl (2.0 equivalents) is added followed by pyridine (5.0 equivalents). The reaction is stirred at room temperature until completion (monitored by TLC), typically 2–4 hours.

Workup involves sequential washes with saturated sodium bicarbonate and 1 M hydrochloric acid to remove excess reagents. After drying and concentration, the crude product is purified via column chromatography. This method has demonstrated excellent efficiency in related systems, with reported yields up to 99%.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of the two methods:

Mechanistic Insights and Side Reactions

Silylation Mechanism

The silylation proceeds via deprotonation of the hydroxyl group by imidazole, generating an alkoxide that attacks TBSCl. The reaction is highly sensitive to moisture, as water hydrolyzes TBSCl, reducing yields. Side products may include disilylated compounds or unreacted starting material if stoichiometry is imprecise.

Dehydration Mechanism

In the dehydration step, TsCl converts the amide into a mixed sulfonate intermediate, which undergoes elimination to form the nitrile. Excess pyridine neutralizes HCl, preventing acid-catalyzed side reactions such as desilylation. Competing pathways, such as over-sulfonation or polymerization, are minimized by maintaining low temperatures and controlled reagent addition.

Scalability and Industrial Relevance

Both methods are scalable, but the direct silylation route is preferred for industrial applications due to fewer steps and lower reagent costs. However, the amide dehydration method offers higher yields in laboratory settings, making it valuable for small-scale syntheses requiring high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)propanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted propanenitriles.

Reduction: 3-((tert-Butyldimethylsilyl)oxy)propylamine.

Hydrolysis: 3-((tert-Butyldimethylsilyl)oxy)propanoic acid.

Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry

3-((tert-Butyldimethylsilyl)oxy)propanenitrile serves as a valuable intermediate in various synthetic pathways due to its unique structural features. The tert-butyldimethylsilyl (TBDMS) group acts as a protecting group for hydroxyl functionalities, enabling selective reactions without interference from alcohols.

1.1. Protection and Deprotection Strategies

The TBDMS group is particularly useful for protecting alcohols during multi-step syntheses. For instance, in the synthesis of complex natural products, the ability to selectively deprotect the TBDMS group allows for the manipulation of functional groups at different stages of the synthesis process. This has been showcased in studies where compounds were synthesized with high stereoselectivity and yield due to the strategic use of TBDMS-protected intermediates .

Applications in Medicinal Chemistry

The compound has been utilized in the development of pharmaceutical agents, particularly as a precursor in the synthesis of biologically active molecules.

2.1. Synthesis of Anticancer Agents

In one notable case, this compound was employed in the synthesis of nitric oxide-releasing analogs of estrogens, which have shown potential as anticancer agents. The compound facilitated the formation of key intermediates that were crucial for developing dual inhibitors targeting specific cancer pathways .

2.2. Development of Antiviral Compounds

Another application involves its role in synthesizing antiviral agents. The compound's nitrile functionality can be converted into various derivatives that exhibit antiviral activity against a range of pathogens, showcasing its versatility as a building block in drug discovery .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in polymer chemistry.

3.1. Synthesis of Functional Polymers

The compound can be used to create functional polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. By incorporating this compound into polymer backbones, researchers have developed materials suitable for high-performance applications .

Case Studies and Experimental Data

The following table summarizes key studies demonstrating the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)propanenitrile involves its reactivity as a nitrile and the stability imparted by the tert-butyldimethylsilyl group. The silyl group protects the molecule from unwanted side reactions, allowing selective transformations at the nitrile group. This selective reactivity is crucial in multi-step syntheses where protecting groups are necessary.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Physicochemical Data

Activité Biologique

3-((tert-Butyldimethylsilyl)oxy)propanenitrile, also known by its CAS number 10535529, is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₉NOSi. It features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic synthesis as a protecting group for alcohols and amines. The presence of the nitrile group (-C≡N) may contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The TBDMS group enhances the stability of the compound during reactions, while the nitrile group may facilitate interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that compounds containing silyl groups exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal tissues.

- Cytotoxicity : Some derivatives show cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved require further investigation.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of silyl derivatives against various bacterial strains. Results indicated that compounds with a TBDMS group demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting a potential for development as novel antibiotics .

- Neuroprotective Mechanisms : In vitro studies on neuronal cell lines treated with this compound revealed that it reduced oxidative stress markers and apoptosis rates when exposed to neurotoxic agents . This suggests a protective role against neurodegenerative conditions.

- Cytotoxicity Testing : In a comparative analysis, derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines (e.g., HeLa, MCF-7). The IC50 values ranged from 10 to 30 µM, indicating moderate potency .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.